N-(3,4-dichlorophenyl)-N'-isobutylethanediamide
Overview
Description
N-(3,4-dichlorophenyl)-N'-isobutylethanediamide, commonly known as A771726, is a synthetic compound that belongs to the class of disease-modifying antirheumatic drugs (DMARDs). It has been extensively studied for its potential therapeutic effects in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus.
Mechanism of Action
A771726 exerts its therapeutic effects by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, A771726 reduces the proliferation of immune cells, which in turn reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
A771726 has been shown to reduce the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. It also reduces the proliferation of T-cells and modulates the function of dendritic cells, leading to a decrease in inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using A771726 in lab experiments is its specificity for DHODH, which reduces the potential for off-target effects. However, the compound has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on A771726. One area of interest is its potential use in combination with other N-(3,4-dichlorophenyl)-N'-isobutylethanediamide for the treatment of autoimmune diseases. Another area of interest is its potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to better understand the long-term safety and efficacy of A771726 in humans.
Scientific Research Applications
A771726 has been studied extensively in preclinical and clinical trials for its potential therapeutic effects in treating autoimmune diseases. It has been shown to inhibit the production of proinflammatory cytokines, reduce the proliferation of T-cells, and modulate the function of dendritic cells.
properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(2-methylpropyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(2)6-15-11(17)12(18)16-8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMLLMJSDSGASX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.